REACTION_SMILES
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[Al+3:7].[Cl:12][c:13]1[c:14]([CH:20]([C:21](=[O:22])[O:23][CH3:24])[CH:25]([CH3:26])[CH3:27])[cH:15][cH:16][c:17]([Cl:19])[cH:18]1.[H-:10].[H-:11].[H-:6].[H-:9].[Li+:8].[Na+:29].[O:1]([CH2:2][CH3:3])[CH2:4][CH3:5].[OH-:28].[OH2:30]>>[Cl:12][c:13]1[c:14]([CH:20]([CH2:21][OH:22])[CH:25]([CH3:26])[CH3:27])[cH:15][cH:16][c:17]([Cl:19])[cH:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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COC(=O)C(c1ccc(Cl)cc1Cl)C(C)C
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
COC(=O)C(c1ccc(Cl)cc1Cl)C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(CO)c1ccc(Cl)cc1Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |